
5-Isopentylisoxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopentylisoxazol-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure.
Applications De Recherche Scientifique
5-Isopentylisoxazol-3-amine has been extensively studied for its potential applications in various fields of research. It has been found to have antimicrobial, antifungal, and antiparasitic properties. It has also shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 5-Isopentylisoxazol-3-amine involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also inhibits the production of pro-inflammatory cytokines, which makes it a potential treatment for inflammation-related diseases.
Effets Biochimiques Et Physiologiques
5-Isopentylisoxazol-3-amine has been found to have various biochemical and physiological effects on the body. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes in the body. It also increases the levels of neurotransmitters such as serotonin and dopamine, which makes it a potential treatment for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Isopentylisoxazol-3-amine in lab experiments include its high purity, low toxicity, and ease of synthesis. However, its limitations include its limited solubility in water and its potential for oxidation in the presence of air.
Orientations Futures
There are several future directions for research on 5-Isopentylisoxazol-3-amine. One potential area of research is its use as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its use as a potential treatment for inflammation-related diseases such as arthritis and asthma. Additionally, further research could be conducted on its potential applications in the field of agriculture, as it has been found to have antifungal and antiparasitic properties.
Méthodes De Synthèse
The synthesis of 5-Isopentylisoxazol-3-amine involves the reaction of isoxazole and isopentylamine in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to produce large quantities of the compound for research purposes.
Propriétés
Numéro CAS |
119422-04-7 |
|---|---|
Nom du produit |
5-Isopentylisoxazol-3-amine |
Formule moléculaire |
C8H14N2O |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
5-(3-methylbutyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C8H14N2O/c1-6(2)3-4-7-5-8(9)10-11-7/h5-6H,3-4H2,1-2H3,(H2,9,10) |
Clé InChI |
VJGRGIAHYRPSRL-UHFFFAOYSA-N |
SMILES |
CC(C)CCC1=CC(=NO1)N |
SMILES canonique |
CC(C)CCC1=CC(=NO1)N |
Synonymes |
3-Isoxazolamine,5-(3-methylbutyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



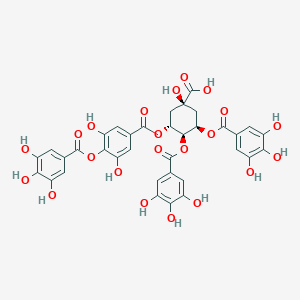
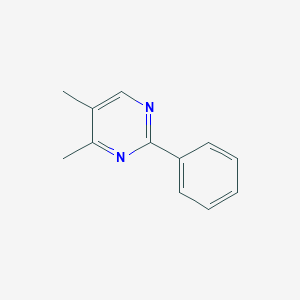
![Furo[2,3-c]pyridine-2-sulfonamide](/img/structure/B38781.png)
![4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid](/img/structure/B38782.png)
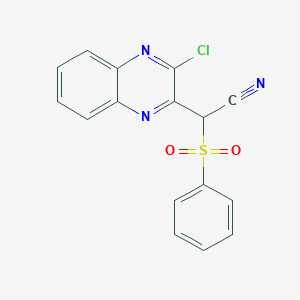
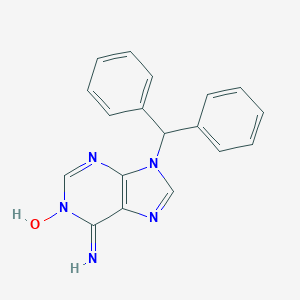
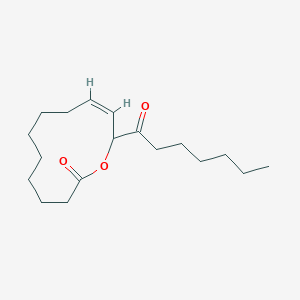
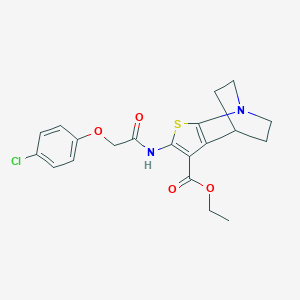

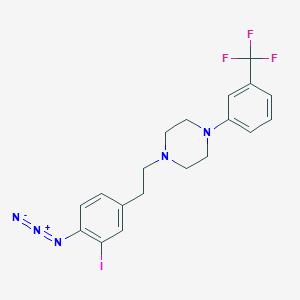
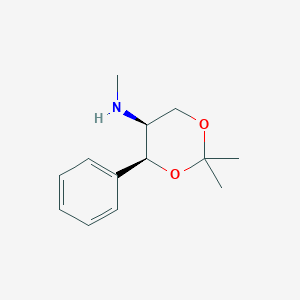
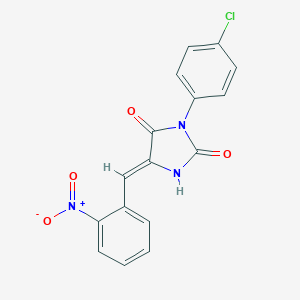
![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)